molecular formula C23H23N5O4 B2414344 N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895023-20-8

N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

カタログ番号: B2414344
CAS番号: 895023-20-8
分子量: 433.468
InChIキー: MDFXMDUZFYONLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-6-5-7-18(15(14)2)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-16-8-9-19(31-3)20(10-16)32-4/h5-11,13H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFXMDUZFYONLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure that includes:

  • A dimethoxyphenyl group
  • A pyrazolo[3,4-d]pyrimidine core
  • An acetamide functional group

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of similar pyrazole derivatives. For instance, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxicity against various cancer cell lines. In vitro studies often utilize the National Cancer Institute (NCI) protocols for screening against leukemia, melanoma, and breast cancer cell lines.

CompoundCell Line TestedMean Growth Percent (GP)Activity
Example AMDA-MB-435 (Breast)62.61%High
Example BK-562 (Leukemia)58.34%Moderate

The compound's structural features contribute to its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit antibacterial properties against a range of pathogens. For instance, compounds similar to N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings underscore the potential of this compound as a lead for developing new antibacterial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have shown that certain pyrazole derivatives possess higher selectivity for COX-2 over COX-1, suggesting a favorable safety profile.

CompoundCOX-2 Selectivity Index
Example C8.69
Example D9.26

This selectivity indicates potential for use in treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs.

Case Studies

  • Anticancer Screening : In a study involving several pyrazole derivatives, N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition in melanoma and breast cancer cells.
  • Antibacterial Efficacy : A comparative study assessed the antibacterial activity of several pyrazole-based compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with MIC values comparable to established antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents via nucleophilic substitution or coupling reactions. Key steps include cyclization of precursors (e.g., pyrazole derivatives) under controlled temperatures (60–100°C) and solvents like ethanol or dimethyl sulfoxide (DMSO). Catalysts such as triethylamine are critical for optimizing intermediate formation. Yield depends on solvent polarity, reaction time, and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and backbone integrity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and amides (N-H) .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves in vitro assays against cancer cell lines (e.g., MTT assays for cytotoxicity) and enzyme inhibition studies (e.g., kinase assays). Antioxidant activity is tested via DPPH radical scavenging, while anti-inflammatory potential is assessed using COX-2 inhibition models. Dose-response curves establish IC₅₀ values .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance purity and scalability for research-grade production?

Purity is improved via gradient column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization from ethanol. Scalability requires transitioning from batch to flow chemistry, optimizing catalyst loading (e.g., 10 mol% Pd for coupling reactions), and automating temperature control. Reaction monitoring via HPLC ensures intermediates meet purity thresholds (>95%) .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or compound stability. Validate results using orthogonal assays (e.g., Western blotting alongside kinase assays) and control for batch-to-batch variability via LC-MS purity checks. Molecular dynamics simulations can reconcile divergent binding affinities .

Q. How do structural modifications (e.g., substituent variation) impact structure-activity relationships (SAR)?

SAR studies involve synthesizing analogs with substitutions at the 3,4-dimethoxyphenyl or 2,3-dimethylphenyl groups. Bioactivity comparisons reveal that electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition, while bulkier substituents reduce cell permeability. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or VEGFR2 .

Q. What advanced techniques identify the compound’s molecular targets in cancer pathways?

Pull-down assays with biotinylated probes isolate target proteins from cell lysates, followed by LC-MS/MS identification. Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff), while CRISPR-Cas9 knockout models validate target necessity in phenotypic responses .

Q. How can metabolic stability and toxicity be systematically assessed during preclinical development?

Microsomal stability assays (human liver microsomes) identify metabolic hotspots, while cytochrome P450 inhibition screens predict drug-drug interactions. In vivo toxicity studies in rodents evaluate hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance). ToxCast profiling screens for off-target effects .

Methodological Considerations

Q. What computational approaches predict the compound’s pharmacokinetic properties?

SwissADME or pkCSM models estimate logP (lipophilicity), aqueous solubility, and bioavailability. Molecular descriptors like topological polar surface area (TPSA) predict blood-brain barrier penetration. Machine learning (e.g., DeepTox) flags potential toxicity risks .

Q. How are crystallographic data used to refine the compound’s binding mode in target proteins?

Co-crystallization with target enzymes (e.g., CDK2) followed by X-ray diffraction (resolution ≤2.0 Å) reveals hydrogen-bonding interactions and hydrophobic contacts. Refinement via Phenix or Coot validates electron density maps, guiding rational design of high-affinity analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。